molecular formula C41H56O2 B132973 Menaquinone 6 CAS No. 84-81-1

Menaquinone 6

Cat. No. B132973
CAS RN: 84-81-1
M. Wt: 580.9 g/mol
InChI Key: PFRQBZFETXBLTP-RCIYGOBDSA-N
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Description

Menaquinone-6 Description

Menaquinone-6 (MK-6) is a member of the menaquinone family, which are compounds characterized by a methylnaphthoquinone ring and an isoprene side chain. MK-6 has been identified in strict anaerobic sulfate-reducing bacteria such as Desulfovibrio vulgaris and Desulfovibrio gigas, suggesting its role as an oxidation-reduction component in the electron transport pathway of these organisms .

Synthesis Analysis

The synthesis of MK-6 and other menaquinones involves complex chemical reactions. Traditional methods have used Friedel-Crafts alkylation, but this often results in low yields and a mixture of isomers. Alternative synthetic strategies include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its advantages and disadvantages, with some focusing on high yields, regioselectivity, and stereochemistry . A practical and efficient method for the synthesis of MK-6 has been reported, which utilizes a "1 + 5 convergent synthetic approach" and has been extended to synthesize MK-9 .

Molecular Structure Analysis

The molecular structure of MK-6 is characterized by a naphthoquinone ring and six isoprene units. The stereochemistry of a key intermediate in menaquinone biosynthesis has been determined to be (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is critical for understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

In the biosynthesis of menaquinones like MK-6, several enzymatic reactions are involved. For instance, the menD gene in Escherichia coli encodes for a bifunctional protein that catalyzes the decarboxylation of alpha-ketoglutarate and the addition of the resulting anion to isochorismate . Another enzyme, isochorismate synthase, converts chorismate to isochorismate, a committed step in menaquinone biosynthesis . The formation of o-succinylbenzoate (OSB) is also a key step, which does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex .

Physical and Chemical Properties Analysis

Menaquinones are highly hydrophobic due to their long isoprene side chains, which makes studying their biological activity in aqueous solutions challenging. The physical properties of MK-6, like other menaquinones, are influenced by the length and saturation of the isoprene side chain, affecting their solubility and interaction with biological membranes . The chemical properties of MK-6, such as redox potential, are essential for its function in electron transport chains in bacteria .

Case Studies

The role of MK-6 in the electron transport pathway of anaerobic bacteria has been studied, highlighting its importance in energy metabolism . Additionally, the biosynthesis of menaquinones has been investigated in various microorganisms, revealing alternative pathways and suggesting potential targets for chemotherapeutics, as humans and some beneficial bacteria lack these pathways . The synthesis of MK-6 has also been optimized for better yields and efficiency, which is valuable for its potential application in industrial and pharmaceutical contexts .

Scientific Research Applications

1. Menaquinone in Antimicrobial Research

Menaquinone, particularly menaquinone 6 (MK-6), is being explored for its potential in antimicrobial applications. Research has identified menaquinone biosynthesis pathways as viable targets for developing new antimicrobial agents, especially against gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Compounds inhibiting menaquinone biosynthesis show promise as selective antibacterial agents, providing a potential avenue for addressing drug resistance in harmful bacteria (Choi, Frandsen, & Narayanasamy, 2017); (Kurosu, Narayanasamy, Biswas, Dhiman, & Crick, 2007).

2. Menaquinone in Electron Transport and Energy Generation

Menaquinone, including MK-6, plays a critical role as an electron carrier in the respiratory chain of many bacteria. It's essential for ATP generation in Gram-positive, and anaerobically respiring Gram-negative bacteria. Inhibition of menaquinone production in target organisms can lead to bactericidal action irrespective of the organisms' growth phase, making it a focus for new antibiotic mechanisms (Boersch, Rudrawar, Grant, & Zunk, 2018).

3. Menaquinone in Biotechnological Production

Menaquinone, particularly menaquinone-7, a related form, has been studied for its production and recovery through biotechnological processes. Research includes exploring solid and liquid state fermentations, and the application of menaquinone in the food and pharmaceutical industries, highlighting its economic and industrial value (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015); (Mahdinia, Demirci, & Berenjian, 2017).

4. Menaquinone in Evolutionary Biology

The study of menaquinone biosynthesis pathways offers insights into early prokaryote evolution. Different organisms utilize distinct biosynthetic pathways for menaquinone, and understanding these pathways provides a window into the evolutionary history and adaptive strategies of various microbial species (Zhi, Yao, Tang, Huang, Li, & Li, 2014).

5. Menaquinone and Bone Health

While not directly related to MK-6, menaquinone-4 (MK-4), a member of the vitamin K2 family, has been researched for its effects on bone metabolism and osteogenesis. It's significant in the study of bone health, particularly in the context of preventing osteoporosis and promoting bone formation (Koitaya et al., 2014); (Mandatori et al., 2018).

Future Directions

The increased global demand for MK-6 has inspired interest in novel production strategies . With the advancements in synthetic biology, microbial synthesis of food is considered to be an efficient alternate approach that could permit quick food biosynthesis in an eco-friendly method . Further studies are necessary to clarify the roles of MK-6 on the immune system .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQBZFETXBLTP-RCIYGOBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018975
Record name Menaquinone 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 6

CAS RN

84-81-1
Record name Menaquinone 6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menaquinone 6
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone 6
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Menaquinone 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENAQUINONE 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
W Dietrich, O Klimmek - European journal of biochemistry, 2002 - Wiley Online Library
… respiration, provided that methyl-menaquinone-6 isolated from W. succinogenes was also … The function of methyl-menaquinone-6, which is thought to be bound to PsrC, is discussed. …
Number of citations: 100 febs.onlinelibrary.wiley.com
MD Collins, F Fernandez - FEMS microbiology letters, 1984 - academic.oup.com
… Menaquinone-6 and thermoplasmaquinone-6 in Wolinella … In the present article we report tile co-occurrence of menaquinone-6 and thermoplasmaquinone-6 in the anaerobic …
Number of citations: 43 academic.oup.com
Y Tani, S Asahi, H Yamada - Agricultural and biological …, 1985 - academic.oup.com
A l-hydroxy-2-naphthoate-resistant mutant, strain HNA 12-D, which was derived from a menaquinone (MK)-6 producer, Flavohacterium meningosepticum IFO 12535, produced an …
Number of citations: 19 academic.oup.com
MM Weber, JT Matschiner, HD Peck - Biochemical and Biophysical …, 1970 - Elsevier
… The vitamin was identified from both organisms as a menaquinone-6 (MK-6) by its characteristic chromatographic mobility and by mass spectral analysis. As the organisms possess …
Number of citations: 35 www.sciencedirect.com
GM Carlone, FAL Anet - Microbiology, 1983 - microbiologyresearch.org
… The slower-eluting methyl-substituted menaquinone-6 co-… menaquinone-6 and menaquinone-7 standards by HPLC. The UV spectrum of the methyl-substituted menaquinone-6 did not …
Number of citations: 62 www.microbiologyresearch.org
Y TANI, S ASAHI, H YAMADA - Journal of Nutritional Science and …, 1986 - jstage.jst.go.jp
Flavobacterium meningosepticum IFO 12535, a mena quinone (MK) producer, was mutagenized to improve productivity. A mutant, which was resistant to 1-hydroxy-2-naphthoate (HNA)…
Number of citations: 29 www.jstage.jst.go.jp
MD Collins, F Fernandez - FEMS microbiology letters, 1985 - academic.oup.com
… occurrence of menaquinone-6 and TPQ-6 in the strict anaerobe Wolinella succinogenes. The … In this article we report the co-occurrence of menaquinone-6 and thermoplasmaquinone-6 …
Number of citations: 10 academic.oup.com
A Szterk, K Bus, A Zmysłowski, K Ofiara - Molecules, 2018 - mdpi.com
… detachment of a rest having m/z = 286 from menaquinone-6. … cis/trans isomers of menaquinone-6, while peaks I6 through … the isoprene chains of menaquinone-6 and …
Number of citations: 18 www.mdpi.com
P Orlando, S Silvestri, F Marcheggiani, I Cirilli, L Tiano - Molecules, 2019 - mdpi.com
… The USP monograph for Menaquinone 7 sets maximum levels for Menaquinone 6 (assay) and for cis-Menaquinone 7 (isomeric purity) but does not require assessing of the overall …
Number of citations: 14 www.mdpi.com
EC Hatchikian - Microbiology, 1974 - microbiologyresearch.org
… of membrane-bound menaquinone-6 isolated from this micro… the possible participation of menaquinone-6 in the electron … Ultraviolet irradiation was used to destroy menaquinone-6 (…
Number of citations: 22 www.microbiologyresearch.org

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